3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including imidazole, benzamide, and difluorophenyl, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2,5-difluoroaniline and 5-methylfurfural. These intermediates undergo various reactions, including amide bond formation, thiolation, and imidazole ring construction, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, including enzymes and receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, with enhanced properties like durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including changes in cellular function, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
- 2-(2,5-difluorophenyl)-N-(5-methylfuran-2-yl)methyl)benzamide
- 1-(2,5-difluorophenyl)-2-oxoethylthioimidazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, depending on the context of its use.
Properties
IUPAC Name |
3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-12-17(25)6-8-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIHPJFFDCMUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.